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Introduction Fezolinetant is a first-in-class, non-hormonal selective neurokinin-3 (NK3)
receptor antagonist developed for the treatment of moderate to severe vasomotor symptoms
(VMS), such as hot flashes and night sweats, associated with menopause.[1][2] The success of
clinical trials for fezolinetant and similar therapies hinges on the effective recruitment and
retention of a specific patient population: peri- and post-menopausal women experiencing
frequent and bothersome VMS. This document provides detailed application notes on best
practices and standardized protocols for patient recruitment in fezolinetant clinical trials,
designed for researchers, scientists, and drug development professionals.

Application Notes: Best Practices for Patient
Recruitment

Effective patient recruitment for menopause-related studies requires a patient-centric, multi-
pronged approach that addresses the unique challenges and sensitivities of this demographic.

1. Patient-Centric and Empathetic Communication Many women are hesitant to discuss
menopause due to embarrassment about symptoms, a lack of awareness, or fear of aging.[3]
[4] Recruitment strategies must be built on empathy and trust.

o Empathetic Messaging: Actively listen to patients' concerns and acknowledge their
experiences to build trust and break down enrollment barriers.[5]
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o Educational Focus: Develop materials that demystify the clinical research process and
educate potential participants about VMS and the trial's purpose.[5]

o Sensitive Language: Avoid potentially stigmatizing terms in advertising. For instance, a study
found that a recruitment campaign failed when advertised as a "menopause study" but
succeeded when themed "Women have hearts, too!".[6]

2. Multi-Channel Recruitment Strategies A combination of outreach methods is necessary to
reach a broad and diverse population of eligible participants.

» Healthcare Provider Engagement: Physicians and other healthcare professionals are a
primary and trusted source for patient referrals.[7][8] Establishing strong relationships with
local clinics, gynecologists, and primary care physicians is critical.

 Digital Outreach: Utilize digital platforms for targeted outreach.[7] Studies have shown that
social media platforms like Facebook can be a successful and cost-effective recruitment tool
for postmenopausal women.[9]

» Direct Mailings: Direct-targeted mailings, such as letters from healthcare providers and
postcards, have proven to be highly effective in recruiting this demographic.[9]

« Community Engagement: Partner with local organizations, patient advocacy groups, and
community leaders to raise awareness and build trust within underrepresented communities.

[5]

3. Streamlined and Accessible Trial Design The logistical burden on participants can be a
significant barrier.

e Decentralized Elements: Incorporate remote and digital tools where possible to reduce the
need for frequent site visits.[7]

o Clear Communication of Requirements: Be transparent about the time commitment,
procedures, and travel requirements from the outset to manage expectations and improve
retention.[6]

e Financial Reimbursement: Offer compensation for time and reimbursement for travel
expenses to mitigate financial barriers to participation.[10]
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4. Ensuring Diversity and Representation Clinical trials must enroll a population that is
representative of all individuals affected by VMS.

o Culturally Sensitive Outreach: Develop recruitment materials and strategies that are tailored
to diverse populations.[7]

o Targeted Strategies: Research indicates that certain methods may be more effective for
specific demographics; for example, direct mailing has been particularly successful in
recruiting African-American women for some trials.[9]

Data Presentation: Eligibility Criteria and Trial
Scope

Quantitative data from fezolinetant's pivotal SKYLIGHT trials provide a clear framework for
participant eligibility.

Table 1: Key Inclusion Criteria for Fezolinetant Clinical Trials
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Criteria

Age

Specification

40 to 65 years

Source

[11][12]

Menopausal Status

Confirmed menopausal status
via one of the following: ¢
Spontaneous amenorrhea for
>12 consecutive months. ¢

Spontaneous amenorrhea for

>6 months with FSH > 40 IU/L.

« History of bilateral
oophorectomy =6 weeks prior

to screening.

[11][13]

VMS Frequency

Minimum average of 7
moderate to severe VMS

episodes per day.

[11][13]

Health Status

In good general health as
determined by medical history

and physical examination.

[13]

| Screening Data | VMS frequency and severity recorded in an electronic diary during the

screening period. |[14] |

Table 2: Key Exclusion Criteria for Fezolinetant Clinical Trials
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Criteria Specification Source

« Concomitant use of
moderate or strong
CYP1A2 inhibitors (e.g.,
cimetidine, fluvoxamine). ¢
Prohibited Medications Use of hormone [15][16][17]
replacement therapy
(HRT), hormonal
contraceptives, or other
treatments for VMS.

Baseline AST, ALT, or total
_ _ bilirubin =2 times the upper
Liver Function o [15][16]
limit of normal. Known

cirrhosis.

] Severe renal impairment (e.qg.,
Renal Function ) [15][16]
eGFR < 30 ml/min/1.73m?).

« History of a malignant tumor
within the last 5 years
(exception for non-metastatic
Medical History basal cell carcinoma). « History  [13][17]
of seizures or other convulsive
disorders unless well-

controlled.

Endometrial thickness > 8 mm
_ o on screening transvaginal
Gynecological Findings o [13]
ultrasound or other clinically

significant findings.

| Substance Use | Known documented substance abuse or alcohol addiction within 6 months of
screening. |[13][17] |

Table 3: lllustrative Recruitment Scope from Fezolinetant Phase 3 Trials
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Number of

. o Number of Geographic
Trial Program Participants . ) Source
Sites Regions
Enrolled
SKYLIGHT1&  Over 1,020 . USA, Canada,
Over 180 sites [18]
2 women Europe
Over 1,800 ] USA, Canada,
SKYLIGHT 4 Over 180 sites [18]
women Europe

| SKYLIGHT 1 (Alone) | 2,205 women screened; 527 randomized | 97 facilities | USA, Canada,
Czech Republic, Hungary, Poland, Spain, UK |[12] |

Experimental Protocols: Patient Screening and

Enroliment

A structured workflow is essential to efficiently identify and enroll eligible participants while

ensuring patient safety and data integrity.

Protocol 1: Initial Pre-Screening and Outreach

« Initiation: Potential participants express interest through an online portal, phone call, or clinic

referral.

e Pre-Screening Questionnaire: Conduct a preliminary eligibility check using a standardized

guestionnaire covering age, menopausal status, self-reported VMS frequency, and key

exclusion criteria (e.g., use of prohibited medications).

o Scheduling: If pre-screening is successful, schedule an in-person screening visit at the

clinical site.

Protocol 2: Screening Visit and Informed Consent

» Informed Consent: The Principal Investigator or qualified designee thoroughly explains all

aspects of the study, including procedures, potential risks, and benefits. The participant must

provide written informed consent before any study-specific procedures are performed.
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» Medical History and Physical Examination: Collect a comprehensive medical history and
perform a general physical examination.

» VMS Diary Training: Provide the participant with an electronic diary and detailed instructions
on how to record the frequency and severity of VMS episodes daily. VMS severity is typically
defined as:

o Moderate: Sensation of heat with sweating, but able to continue activity.[13]
o Severe: Sensation of intense heat with sweating, causing cessation of activity.[11]
Protocol 3: Baseline VMS Data Collection

e Run-in Period: The participant records VMS data for a specified period (e.g., the last 10 days
prior to randomization) to establish a baseline.[13]

« Eligibility Confirmation: The site reviews the diary data to confirm the participant meets the
required minimum average of =7 moderate to severe VMS episodes per day.

Protocol 4: Clinical and Laboratory Assessments
» Blood and Urine Collection: Collect samples for baseline laboratory tests.
e Required Laboratory Panels:

o Hepatic Function Panel: Alanine aminotransferase (ALT), aspartate aminotransferase
(AST), alkaline phosphatase (ALP), and total/direct bilirubin.[15]

o Renal Function Panel: Serum creatinine and calculated estimated glomerular filtration rate
(eGFR).[15][16]

o Hormone Levels: Follicle-stimulating hormone (FSH) for participants whose menopausal
status requires biochemical confirmation.[13]

o Serology: Hepatitis B, Hepatitis C, and HIV screens.[13]

e Gynecological Assessments:
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o Transvaginal Ultrasound (TVU): To measure endometrial thickness.[13]

o Mammogram: A recent mammogram (e.g., within the last 12 months) is typically required.
[17]

Protocol 5: Final Eligibility Review and Randomization
o Data Compilation: The study coordinator compiles all data from the screening process.

 Investigator Review: The Principal Investigator conducts a final review of all data against the
full inclusion and exclusion criteria.

o Randomization: If all criteria are met, the participant is randomized into a treatment arm of
the study and the investigational product is dispensed.

Visualizations: Signaling Pathways and Workflows

Fezolinetant Mechanism of Action

During menopause, declining estrogen levels disrupt the balance of neuronal activity in the
hypothalamus.[19] This leads to hypertrophy and over-activity of kisspeptin/neurokinin
B/dynorphin (KNDy) neurons.[20] The increased signaling of neurokinin B (NKB) on its NK3
receptor is a key trigger for VMS.[19][21] Fezolinetant is an NK3 receptor antagonist that
blocks NKB binding, thereby helping to restore thermoregulatory balance.[1][20][22]
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Fezolinetant Mechanism of Action in VMS
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Caption: Signaling pathway of vasomotor symptoms (VMS) and fezolinetant's mechanism of
action.

Patient Recruitment and Screening Workflow
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The following diagram illustrates the logical flow of a patient from initial contact through to

randomization in a typical fezolinetant clinical trial.

Patient Recruitment & Screening Workflow

Step 1: Patient Outreach
(Clinics, Digital Ads, Mailings)

Step 2: Initial Pre-Screening
(Phone / Online)

Meets Basic
Criteria?

Screen Fail

Step 3: In-Person Screening Visit

Informed Consent Signed

Step 4: Baseline VMS Diary
(e.g., 10-day run-in)

Meets VMS
Frequency Criteria?

Step 5: Clinical Assessments Screen Fail

Labs (Liver, Renal, etc.) Imaging (TVU, Mammogram)

cluster_assess

Step 6: Final Eligibility Review

All Criteria Met?

Step 7: Randomization Screen Fail

Enrolled in Study
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Caption: A typical workflow for screening and enrolling patients in a fezolinetant clinical trial.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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